![molecular formula C14H17N3O3S B2449450 5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034545-99-6](/img/structure/B2449450.png)
5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Pyrrolopyrazine derivatives can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
Pyrrolopyrazine derivatives can undergo various chemical reactions. For example, they can participate in cyclization reactions with sulfonium salts .Aplicaciones Científicas De Investigación
Synthesis and Bioactivities
A study by Kendre et al. (2013) described the synthesis of a new series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety, which includes compounds similar to the one . These derivatives were synthesized via a cyclo-condensation reaction and were evaluated for their anti-inflammatory and antimicrobial activities, revealing that certain compounds exhibit potent anti-inflammatory properties and significant activity against microbial strains (Kendre, Landge, Jadhav, & Bhusare, 2013).
Antimicrobial and Antitubercular Properties
Research by Shingare et al. (2022) on benzene sulfonamide pyrazole oxadiazole derivatives, which are structurally related to the compound of interest, demonstrated their synthesis and evaluation for antimicrobial and antitubercular activities. Molecular docking studies suggested potential mechanisms for their inhibition of Mycobacterium tuberculosis, indicating their promise as antitubercular agents (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
Antimicrobial Evaluation of Novel Derivatives
El‐Emary et al. (2002) synthesized new heterocyclic compounds based on 3-methyl 1-phenyl-5-amino pyrazole with sulfonamide moieties, leading to various derivatives. These compounds were tested for antimicrobial activity, revealing their potential as effective antibacterial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Biological Screening and SAR Study
A study by Hafez and Awad (1992) focused on synthesizing and characterizing new derivatives of 5-sulfonylheterocyclo-8-quinolinol, including their biological screening to evaluate structure-activity relationships. The compounds were tested for their antimicrobial properties, providing insights into the impact of complexation and the type of metal cation on biological activity (Hafez & Awad, 1992).
Antimicrobial Activity and Chemical Properties
Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, similar to the compound . These compounds were tested for their antimicrobial activities, showing that some derivatives exceeded the activity of the reference drug, particularly those containing a single sulfone group (Alsaedi, Farghaly, & Shaaban, 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-phenoxyethylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-21(19,11-10-20-14-4-2-1-3-5-14)16-8-9-17-13(12-16)6-7-15-17/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTORGNTNCPVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

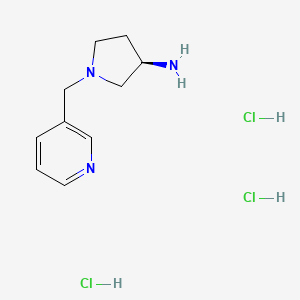
![N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2449368.png)
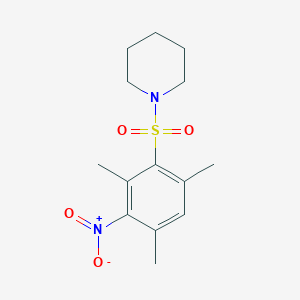
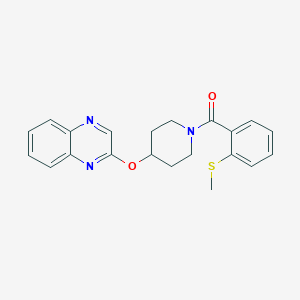

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2449376.png)
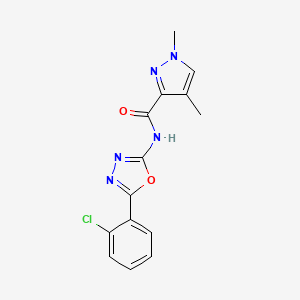

![Ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2449381.png)
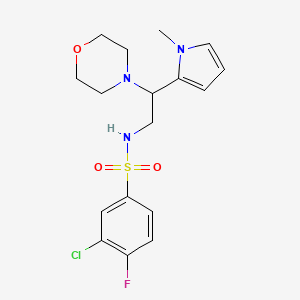
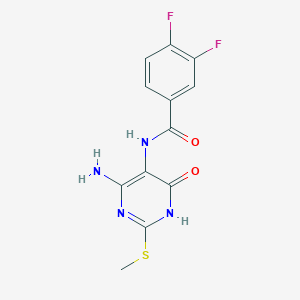
![propyl 4-[[(3E)-3-(4-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2449388.png)
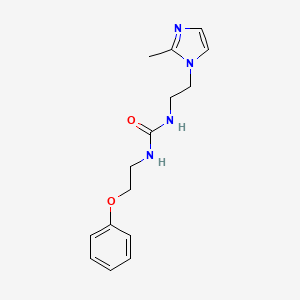
![2-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2449390.png)